molecular formula C29H33N7O4 B2867469 N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 1104402-32-5

N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No. B2867469
CAS RN: 1104402-32-5
M. Wt: 543.628
InChI Key: YBQWYLMKQSKBIN-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C29H33N7O4 and its molecular weight is 543.628. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a core structural similarity with "N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide," were designed and synthesized. These compounds demonstrated significant in vitro antitumor activity across a broad spectrum of cancer cell lines, showing mean GI50 values indicating potency 1.5–3.0-fold more than the positive control 5-FU. Molecular docking studies suggest their mechanism of action may involve the inhibition of key cancer cell growth regulators, such as EGFR-TK and B-RAF kinase, highlighting their potential as antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).

Cyclization Reactions

Another study explored the cyclization of cyanamides with various substrates to yield novel heterocyclic compounds, including 2-amino-3,4-dihydroquinazolin-4-one and 2-aminoquinazoline derivatives. These reactions showcase the versatility of related structures in synthesizing diverse heterocyclic frameworks, which are crucial in medicinal chemistry for the development of new therapeutic agents (K. Shikhaliev et al., 2008).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of novel quinazolinone derivatives were reported, demonstrating that such compounds possess significant antibacterial and antifungal activities. This suggests the potential of "this compound" and its analogues to serve as lead compounds for the development of new antimicrobial agents (O. M. Habib et al., 2013).

properties

CAS RN

1104402-32-5

Molecular Formula

C29H33N7O4

Molecular Weight

543.628

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C29H33N7O4/c1-20-17-25(33-32-20)31-27(38)19-36-24-10-6-5-9-23(24)28(39)35(29(36)40)16-13-26(37)30-22-11-14-34(15-12-22)18-21-7-3-2-4-8-21/h2-10,17,22H,11-16,18-19H2,1H3,(H,30,37)(H2,31,32,33,38)

InChI Key

YBQWYLMKQSKBIN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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